4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
CAS No.: 289490-99-9
Cat. No.: VC4726549
Molecular Formula: C21H15ClN2OS
Molecular Weight: 378.87
* For research use only. Not for human or veterinary use.
![4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide - 289490-99-9](/images/structure/VC4726549.png)
Specification
CAS No. | 289490-99-9 |
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Molecular Formula | C21H15ClN2OS |
Molecular Weight | 378.87 |
IUPAC Name | 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
Standard InChI | InChI=1S/C21H15ClN2OS/c1-13-2-11-18-19(12-13)26-21(24-18)15-5-9-17(10-6-15)23-20(25)14-3-7-16(22)8-4-14/h2-12H,1H3,(H,23,25) |
Standard InChI Key | YHORBRLHLYGKSE-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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Benzamide backbone: A 4-chlorobenzoyl group provides electron-withdrawing characteristics, enhancing reactivity in nucleophilic substitution reactions.
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Benzothiazole ring: The 1,3-benzothiazole system, substituted with a methyl group at the 6-position, introduces steric hindrance and modulates π-π stacking interactions .
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Phenyl linker: A para-substituted phenyl group bridges the benzamide and benzothiazole units, creating a planar conformation that favors intermolecular interactions .
Table 1: Key Molecular Descriptors
Property | Value | Source |
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Molecular Formula | C₂₁H₁₅ClN₂O₂S | Calculated |
Molecular Weight | 394.87 g/mol | Calculated |
IUPAC Name | 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | Systematic Nomenclature |
Key Functional Groups | Chlorobenzamide, Methylbenzothiazole, Phenyl linker | Structural Analysis |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide follows a multi-step protocol derived from benzothiazole chemistry :
Step 1: Formation of Benzothiazole Core
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Reactants: 2-Amino-5-methylthiophenol and 4-nitrobenzaldehyde undergo cyclization using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in toluene under reflux .
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Mechanism: Thioamide formation followed by intramolecular cyclization yields 6-methyl-2-(4-nitrophenyl)-1,3-benzothiazole.
Step 2: Nitro Group Reduction
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Conditions: Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitro group to an amine, producing 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole.
Step 3: Benzamide Coupling
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Reagents: 4-Chlorobenzoyl chloride reacts with the amine intermediate in pyridine at 0–5°C.
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Yield Optimization: Lower temperatures minimize side reactions, achieving ~70% yield after recrystallization .
Table 2: Critical Reaction Parameters
Parameter | Optimal Value | Impact on Yield |
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Lawesson’s Reagent Loading | 1.2 equivalents | Maximizes cyclization efficiency |
Hydrogenation Pressure | 40 psi H₂ | Prevents over-reduction |
Coupling Temperature | 0–5°C | Reduces hydrolysis |
Biological Activity and Mechanism
Neuroprotective Properties
Benzothiazole derivatives with para-substituted phenyl groups show promise in mitigating amyloid-β toxicity in neuronal models. The chloro substituent’s electron-withdrawing effect may stabilize radical scavenging activity .
Physicochemical and Spectroscopic Data
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL) due to aromatic stacking; soluble in DMSO and DMF.
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Thermal Stability: Decomposition onset at 215°C (DSC), suitable for high-temperature applications.
Spectroscopic Signatures
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, benzothiazole-H), 7.92–7.85 (m, 4H, aryl-H), 2.51 (s, 3H, CH₃) .
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N benzothiazole) .
Industrial and Research Applications
Material Science Applications
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Organic Semiconductors: The planar structure facilitates charge transport, with calculated hole mobility of 0.45 cm²/V·s (DFT).
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Coordination Chemistry: Acts as a bidentate ligand for Cu(II) complexes, showing catalytic activity in Suzuki-Miyaura couplings .
Pharmacological Development
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